4-(4-Fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine Hydrochloride
Overview
Description
4-(4-Fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine Hydrochloride is a chemical compound that belongs to the class of tetrahydropyridines. This compound is characterized by the presence of a fluorophenyl group attached to a tetrahydropyridine ring, which is further substituted with a methyl group. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, such as succinate dehydrogenase inhibitors (sdhis) .
Mode of Action
Based on the structure and properties of similar compounds, it can be hypothesized that it may interact with its targets through hydrogen bonding, carbon hydrogen bonding, π-alkyl, amide-π stacking, f–n and f–h interactions .
Biochemical Pathways
Similar compounds have been found to inhibit succinate dehydrogenase, an enzyme involved in the citric acid cycle and the electron transport chain .
Pharmacokinetics
Similar compounds have been found to be well absorbed from the gut, with more than 99% of the substance bound to plasma proteins .
Result of Action
Similar compounds have been found to change the structure of mycelia and cell membrane, increase both the intracellular reactive oxygen species level and mitochondrial membrane potential .
Biochemical Analysis
Biochemical Properties
It is known that pyrrolidine derivatives, to which this compound belongs, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the pyrrolidine derivative and the biomolecules it interacts with .
Cellular Effects
It is known that pyrrolidine derivatives can influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that pyrrolidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that pyrrolidine derivatives can have long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
It is known that pyrrolidine derivatives can have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
It is known that pyrrolidine derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors and affecting metabolic flux or metabolite levels .
Transport and Distribution
It is known that pyrrolidine derivatives can interact with transporters or binding proteins, influencing their localization or accumulation .
Subcellular Localization
It is known that pyrrolidine derivatives can be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine Hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and 1-methyl-1,2,3,6-tetrahydropyridine.
Condensation Reaction: The 4-fluorobenzaldehyde undergoes a condensation reaction with 1-methyl-1,2,3,6-tetrahydropyridine in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the desired product.
Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt, which enhances its solubility and stability.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.
Purification: Employing purification techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The fluorophenyl group can undergo substitution reactions, where the fluorine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines, thiols, or halides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
4-(4-Fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of biological processes and as a tool for investigating the function of specific proteins or enzymes.
Medicine: Investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine Hydrochloride: Similar structure with a chlorine atom instead of fluorine.
4-(4-Bromophenyl)-1-methyl-1,2,3,6-tetrahydropyridine Hydrochloride: Similar structure with a bromine atom instead of fluorine.
4-(4-Methylphenyl)-1-methyl-1,2,3,6-tetrahydropyridine Hydrochloride: Similar structure with a methyl group instead of fluorine.
Uniqueness
The uniqueness of 4-(4-Fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine Hydrochloride lies in the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(4-fluorophenyl)-1-methyl-3,6-dihydro-2H-pyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN.ClH/c1-14-8-6-11(7-9-14)10-2-4-12(13)5-3-10;/h2-6H,7-9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASGHTQNAMCDXPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=CC1)C2=CC=C(C=C2)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50647343 | |
Record name | 4-(4-Fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50647343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1012886-75-7 | |
Record name | 4-(4-Fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1012886757 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(4-Fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50647343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-FLUOROPHENYL)-1-METHYL-1,2,3,6-TETRAHYDROPYRIDINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QQN9BTG3ZY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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